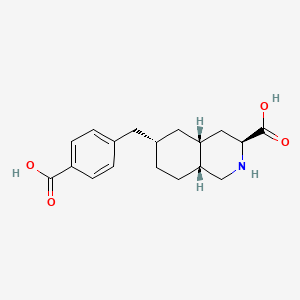

LY382884

Descripción

Propiedades

Número CAS |

211566-75-5 |

|---|---|

Fórmula molecular |

C18H23NO4 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |

Clave InChI |

YVMADKYPKNLVGU-BVUBDWEXSA-N |

SMILES isomérico |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

SMILES canónico |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY382884

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY382884 is a potent and selective antagonist of the GluR5 (GRIK1) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors. Its mechanism of action centers on the modulation of glutamatergic neurotransmission, leading to a range of physiological effects with potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding affinity, effects on neuronal signaling, and behavioral outcomes. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective GluR5 Antagonism

This compound exerts its effects by selectively binding to and blocking the activation of kainate receptors containing the GluR5 subunit. Kainate receptors are ligand-gated ion channels that mediate a component of excitatory postsynaptic currents in the central nervous system. The GluR5 subunit is a key component of these receptors, and its antagonism by this compound leads to the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of this compound for various glutamate receptor subunits. These studies demonstrate a high affinity for the human recombinant GluR5 subunit with notable selectivity over other kainate and AMPA receptor subunits.

Table 1: Binding Affinity of this compound for Human Recombinant Glutamate Receptors [1]

| Receptor Subunit | Inhibition Constant (Ki) |

| GluR5 | 4.0 ± 0.2 µM |

| GluR1 | > 100 µM |

| GluR2 | > 100 µM |

| GluR3 | > 100 µM |

| GluR4 | > 100 µM |

| GluR6 | > 100 µM |

| GluR7 | > 100 µM |

| KA2 | > 100 µM |

| GluR6 + KA2 | > 100 µM |

Another study reports a binding affinity (Kb) of 0.6 µM for the GLU(K5) kainate receptor subunit.[2]

Electrophysiological Effects

Patch-clamp electrophysiology studies on primary neurons have elucidated the functional consequences of this compound's interaction with GluR5-containing kainate receptors. These experiments reveal its ability to inhibit ion currents induced by kainate receptor agonists.

Inhibition of Kainate-Induced Currents in Dorsal Root Ganglion (DRG) Neurons

In rat dorsal root ganglion (DRG) neurons, this compound effectively inhibits currents induced by the general kainate receptor agonist, kainate, and the selective GluR5 agonist, ATPA.[3]

Table 2: Inhibitory Concentration (IC50) of this compound on Kainate- and ATPA-Induced Currents in Rat DRG Neurons [3]

| Agonist | IC50 |

| Kainate | 0.95 µM |

| ATPA | 1.19 µM |

Modulation of Synaptic Plasticity

A key aspect of this compound's mechanism of action is its ability to modulate synaptic plasticity, particularly long-term potentiation (LTP). It has been shown to prevent the induction of NMDA receptor-independent LTP, a form of synaptic strengthening crucial for learning and memory processes.[3] This effect is attributed to the blockade of presynaptic kainate receptors that facilitate glutamate release.

Behavioral Pharmacology: Anxiolytic-like Effects

The selective antagonism of GluR5 by this compound has been linked to anxiolytic-like effects in preclinical models. The Vogel conflict test, a standard behavioral assay for screening anxiolytic drugs, has been used to demonstrate the efficacy of this compound.

Vogel Conflict Test

In the Vogel conflict test, the drinking behavior of water-deprived rats is suppressed by pairing it with a mild electrical shock. Anxiolytic compounds reduce this conflict-induced suppression of behavior. This compound has been shown to increase the number of punished licks in this paradigm, an effect indicative of anxiolytic activity.[2]

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for specific glutamate receptor subunits.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the recombinant human glutamate receptor subunits of interest are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]kainate) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

-

Objective: To measure the inhibitory effect of this compound on agonist-induced currents in DRG neurons.

-

Methodology:

-

Cell Preparation: Dorsal root ganglia are dissected from rats and enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

-

Recording: Whole-cell voltage-clamp recordings are performed on individual DRG neurons. The membrane potential is held at a specific voltage (e.g., -60 mV).

-

Drug Application: A kainate receptor agonist (kainate or ATPA) is applied to the neuron to evoke an inward current.

-

Antagonist Application: this compound is co-applied with the agonist at varying concentrations.

-

Data Analysis: The reduction in the peak amplitude of the agonist-induced current by this compound is measured. The IC50 value is determined by fitting the concentration-response data to a sigmoidal function.[5][6]

-

Vogel Conflict Test

-

Objective: To assess the anxiolytic-like effects of this compound in rats.

-

Methodology:

-

Water Deprivation: Rats are deprived of water for a specific period (e.g., 48 hours) to motivate drinking behavior.[7]

-

Habituation: Animals are habituated to the test chamber, which contains a drinking spout.

-

Drug Administration: this compound or a vehicle control is administered to the rats (e.g., intraperitoneally).[2]

-

Test Session: During the test session, every 20th lick on the drinking spout results in the delivery of a mild electrical shock (e.g., 0.5 mA for 2 seconds) through the spout.[7]

-

Data Collection: The total number of licks and the number of shocks received during a fixed period (e.g., 3 minutes) are recorded.[7][8]

-

Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

-

Visualizations

Caption: Workflow for determining the binding affinity of this compound.

Caption: this compound blocks presynaptic GluR5 autoreceptors.

Caption: Rationale of the Vogel conflict test for anxiolytics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Cell type-specific ATP-activated responses in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NMDA receptor/Nitric Oxide pathway in the dorsolateral periaqueductal gray causes anxiolytic-like effects in rats submitted to the Vogel conflict test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orchidscientific.com [orchidscientific.com]

LY382884: A Technical Guide to a Selective GluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY382884 is a potent and selective competitive antagonist of the GluR5 (GRIK1) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors. Its selectivity has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluR5-containing kainate receptors. This technical guide provides a comprehensive overview of this compound, including its binding affinity and selectivity, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the GluR5 receptor.

Quantitative Data

The following tables summarize the quantitative data for this compound's binding affinity and inhibitory activity at various glutamate receptor subunits.

Table 1: Binding Affinity of this compound at Human Recombinant Glutamate Receptors

| Receptor Subunit | Ki (μM) |

| GluR5 | 4.0 ± 0.2 |

| GluR1 | >100 |

| GluR2 | >100 |

| GluR3 | >100 |

| GluR4 | >100 |

| GluR6 | >100 |

| GluR7 | >100 |

| KA2 | >100 |

| GluR6 + KA2 | >100 |

Data from 11-point competition assays from 3-4 separate preparations.

Table 2: Inhibitory Activity of this compound on Kainate- and ATPA-Induced Currents in Rat Dorsal Root Ganglion (DRG) Neurons

| Agonist | IC50 (μM) |

| Kainate | 0.95 ± 0.16 |

| ATPA (a selective GluR5 agonist) | 1.19 ± 0.79 |

Experimental Protocols

Radioligand Binding Assay for GluR5

This protocol describes a competitive binding assay to determine the affinity of this compound for the human GluR5 receptor.

Materials:

-

HEK293 cells stably expressing human GluR5 subunits.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4).

-

Radioligand: [³H]kainate.

-

Non-specific binding control: 1 mM L-glutamate.

-

This compound stock solution (in DMSO).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize HEK293 cells expressing human GluR5 in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of cell membranes (containing a predetermined amount of protein).

-

50 µL of [³H]kainate at a final concentration near its Kd.

-

50 µL of assay buffer (for total binding) or 1 mM L-glutamate (for non-specific binding) or varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology in Rat DRG Neurons

This protocol details the recording of kainate- and ATPA-induced currents in cultured rat dorsal root ganglion (DRG) neurons and their antagonism by this compound.

Materials:

-

Primary culture of rat DRG neurons.

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with CsOH).

-

Kainate and ATPA stock solutions.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Cell Preparation:

-

Isolate DRG neurons from neonatal rats and plate them on coverslips for culture.

-

Use neurons for recording after 2-7 days in culture.

-

-

Recording Setup:

-

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply kainate or ATPA to the neuron using a rapid application system to evoke an inward current.

-

To test the effect of this compound, pre-apply the antagonist for a set period before co-application with the agonist.

-

Wash out the drugs with the external solution to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitude in the presence of the antagonist to the control response.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

GluR5 Signaling Pathway

While primarily an ionotropic receptor mediating cation influx, emerging evidence suggests that GluR5-containing kainate receptors can also engage in non-classical, metabotropic-like signaling through G-protein coupling.[1] This pathway is thought to involve the activation of Gq, leading to the stimulation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3). IP3 can then mobilize intracellular calcium from the endoplasmic reticulum.

Figure 1. Non-classical GluR5 signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound for the GluR5 receptor.

Figure 2. Radioligand binding assay workflow.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

This diagram outlines the process for assessing the antagonistic effect of this compound on GluR5-mediated currents in DRG neurons.

Figure 3. Electrophysiology workflow.

References

The Pharmacology of LY382884: A Technical Guide for Researchers

An In-depth Examination of the Selective GluR5 Kainate Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacology of LY382884, a selective antagonist of the GluR5 (GRIK1) kainate receptor. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its mechanism of action, key experimental data, and the signaling pathways it modulates.

Introduction

This compound is a potent and selective antagonist of the ionotropic glutamate receptor subunit 5 (GluR5), also known as GRIK1.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission and plasticity. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in various physiological and pathological processes, including synaptic plasticity, pain transmission, and epilepsy. The selectivity of this compound for the GluR5 subunit has made it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the GluR5 kainate receptor, thereby inhibiting the binding of the endogenous agonist, glutamate. This antagonism prevents the opening of the ion channel associated with the receptor, reducing the influx of cations such as Na+ and Ca2+ into the neuron. By blocking the activation of GluR5-containing kainate receptors, this compound can modulate neuronal excitability and synaptic transmission.[1] Notably, it has been shown to prevent the induction of N-methyl-D-aspartate (NMDA) receptor-independent long-term potentiation (LTP), a form of synaptic plasticity.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. These studies have consistently demonstrated its high selectivity for the GluR5 receptor subunit over other glutamate receptor subtypes.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various glutamate receptor subunits. The data clearly indicates a high affinity for GluR5 with significantly lower affinity for other iGluR subunits.

| Receptor Subunit | Ki (μM) | Reference |

| GluR5 | 4.0 ± 0.2 | [2] |

| GluR1 (AMPA) | > 100 | [2] |

| GluR2 (AMPA) | > 100 | [2] |

| GluR3 (AMPA) | > 100 | [2] |

| GluR4 (AMPA) | > 100 | [2] |

| GluR6 (Kainate) | > 100 | [2] |

| GluR7 (Kainate) | > 100 | [2] |

| KA2 (Kainate) | > 100 | [2] |

Functional Antagonism

Electrophysiological studies have confirmed the antagonist activity of this compound at functional kainate receptors. In rat dorsal root ganglion (DRG) neurons, which endogenously express GluR5 receptors, this compound effectively inhibits currents induced by both the general agonist kainate and the selective GluR5 agonist ATPA.

| Agonist | IC50 (μM) | Cell Type | Reference |

| Kainate | 0.95 ± 0.16 | Rat Dorsal Root Ganglion (DRG) Neurons | [1][2] |

| ATPA | 1.19 ± 0.79 | Rat Dorsal Root Ganglion (DRG) Neurons | [1][2] |

In Vivo Pharmacology

Preclinical in vivo studies have explored the therapeutic potential of this compound, primarily in the context of pain modulation.

Analgesic Effects in a Primate Model of Neuropathic Pain

A key study investigated the effects of this compound in a primate model of peripheral neuropathy. Intraspinal administration of the compound was shown to attenuate the exaggerated responses of spinothalamic tract (STT) neurons to mechanical and thermal stimuli, which are characteristic of this pain state.[3] This suggests that GluR5-containing kainate receptors play a significant role in the synaptic processes underlying pathological pain in the spinal cord.[3] The attenuation of neuronal responses by this compound was observed in a concentration-dependent manner.[3]

Pharmacokinetics and Development Status

Despite the promising preclinical data, there is a lack of publicly available information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Furthermore, a comprehensive search of clinical trial registries and literature provides no evidence that this compound has entered human clinical trials. Its development status is currently unknown, and it is possible that its development was discontinued for reasons that have not been publicly disclosed.

Signaling Pathways

The antagonism of GluR5 by this compound primarily impacts the direct ionotropic signaling of the receptor. However, kainate receptors are also known to engage in metabotropic signaling, which can modulate other cellular processes. The following diagram illustrates the putative signaling pathway affected by this compound.

Caption: Putative signaling pathway of the GluR5 kainate receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were likely employed.

Radioligand Binding Assays (General Protocol)

-

Membrane Preparation: Membranes from cells recombinantly expressing the human glutamate receptor subunits of interest are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand specific for the receptor being assayed (e.g., [3H]kainate) in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: General workflow for radioligand binding assays.

Electrophysiology on DRG Neurons (General Protocol)

-

Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons.

-

Drug Application: A baseline current is established, and then kainate or ATPA is applied to the neuron to induce an inward current.

-

Antagonist Application: this compound is co-applied at various concentrations with the agonist.

-

Data Analysis: The reduction in the agonist-induced current by this compound is measured, and the IC50 is calculated by fitting the concentration-response data to a logistic equation.

Caption: General workflow for electrophysiological experiments.

Conclusion

This compound is a well-characterized, selective antagonist of the GluR5 kainate receptor. Its high selectivity has made it an important research tool for dissecting the physiological and pathophysiological roles of this specific receptor subunit. Preclinical data, particularly in the context of neuropathic pain, suggests a potential therapeutic utility for GluR5 antagonists. However, the lack of publicly available pharmacokinetic and clinical trial data for this compound indicates that its clinical development may have been halted. Despite this, the pharmacological profile of this compound continues to inform the ongoing research and development of novel therapeutics targeting the glutamatergic system.

References

In-Depth Technical Guide: LY382884 Binding Affinity for Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of LY382884 for kainate receptors. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Kainate Receptors

This compound is a potent and selective antagonist of the GluR5 (GRIK1) subunit of the kainate receptor, a class of ionotropic glutamate receptors.[1] Kainate receptors are critically involved in various neurophysiological processes, including synaptic transmission and plasticity. Their dysfunction has been implicated in several neurological disorders, making them a key target for therapeutic intervention. This compound's selectivity for the GluR5 subunit allows for the specific investigation of the role of this subunit in both normal and pathological brain function.

Quantitative Binding Affinity Data

The binding affinity of this compound for various ionotropic glutamate receptor subtypes has been determined through competitive radioligand binding assays. The data clearly demonstrates the compound's high selectivity for the GluR5 kainate receptor subunit.

| Receptor Subtype | Ligand | Ki (µM) |

| Kainate Receptors | ||

| GluR5 (GRIK1) | [3H]Kainate | 4.0 ± 0.2 |

| GluR6 (GRIK2) | [3H]Kainate | > 100 |

| GluR7 (GRIK3) | [3H]Kainate | > 100 |

| KA2 (GRIK5) | [3H]Kainate | > 100 |

| GluR6 + KA2 | [3H]Kainate | > 100 |

| AMPA Receptors | ||

| GluR1 (GluA1) | [3H]AMPA | > 100 |

| GluR2 (GluA2) | [3H]AMPA | > 100 |

| GluR3 (GluA3) | [3H]AMPA | > 100 |

| GluR4 (GluA4) | [3H]AMPA | > 100 |

Table 1: Binding affinities of this compound for various recombinant human ionotropic glutamate receptor subtypes. Data derived from competitive binding assays against the respective radioligands.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional effects of compounds like this compound on kainate receptors.

Radioligand Binding Assay (Competitive)

This assay is a cornerstone for determining the binding affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

a) Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the desired recombinant human kainate or AMPA receptor subunits are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

b) Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [3H]kainate for kainate receptors) is incubated with the prepared cell membranes.

-

A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

To separate bound from free radioligand, the incubation mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

c) Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that fully saturates the receptors.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on the ion channel activity of the receptor.

a) Cell Preparation:

-

HEK293 cells expressing the desired kainate receptor subunits are plated on glass coverslips.

-

Alternatively, primary neurons (e.g., dorsal root ganglion neurons) that endogenously express the target receptors can be used.

b) Recording:

-

A glass micropipette with a very fine tip (1-2 µm) is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, allowing electrical access to the whole cell.

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

The agonist (e.g., kainate or the GluR5-selective agonist ATPA) is applied to the cell to evoke an inward current.

-

The antagonist (this compound) is then co-applied with the agonist at various concentrations to measure its inhibitory effect on the agonist-evoked current.

c) Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of the antagonist.

-

A concentration-response curve is constructed, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined.

Visualizations

Kainate Receptor Signaling Pathway

Kainate receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to cation influx and membrane depolarization. However, they can also signal through a metabotropic, G-protein-dependent pathway.

Caption: Kainate receptor signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of an unlabeled compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for the study of kainate receptor function due to its high selectivity for the GluR5 subunit. The data presented in this guide, obtained through rigorous experimental procedures such as radioligand binding assays and electrophysiology, provide a clear quantitative basis for its use in neuroscience research and drug development. The provided diagrams offer a visual representation of the underlying biological and experimental processes.

References

Investigating the Role of GluK1 with LY382884: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kainate receptor subunit GluK1 and its investigation using the selective antagonist, LY382884. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks required for in-depth study in this area. This document synthesizes key findings and methodologies to facilitate further research into the therapeutic potential of targeting the GluK1 receptor.

Introduction to GluK1 and this compound

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] The GluK1 subunit, formerly known as GluR5, is a key component of KARs and has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and anxiety.[2][3][4] As such, GluK1 has emerged as a promising target for therapeutic intervention.

This compound is a potent and selective competitive antagonist of GluK1-containing KARs.[4][5] Its selectivity for the GluK1 subunit over other KAR subunits and AMPA receptors makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1.[5] Understanding the precise interaction between this compound and GluK1 is fundamental to advancing the development of novel therapeutics targeting this receptor.

Quantitative Data: Binding Affinity and Functional Antagonism

The following tables summarize the quantitative data for this compound's interaction with GluK1 and other relevant glutamate receptor subunits.

Table 1: Binding Affinity of this compound for Human Recombinant Glutamate Receptor Subunits

| Receptor Subunit | Inhibition Constant (Kᵢ) |

| GluK1 (GluR5) | 4.0 ± 0.2 µM [5] |

| GluA1 (GluR1) | > 100 µM[5] |

| GluA2 (GluR2) | > 100 µM[5] |

| GluA3 (GluR3) | > 100 µM[5] |

| GluA4 (GluR4) | > 100 µM[5] |

| GluK2 (GluR6) | > 100 µM[5] |

| GluK3 (GluR7) | > 100 µM[5] |

| GluK5 (KA2) | > 100 µM[5] |

| GluK2/GluK5 | > 100 µM[5] |

Data from displacement of radioligand binding assays.[5]

Table 2: Functional Antagonism of this compound

| Preparation | Agonist | IC₅₀ |

| Rat Dorsal Root Ganglion (DRG) Neurons | Kainate | 0.95 ± 0.16 µM[6] |

| Rat Dorsal Root Ganglion (DRG) Neurons | ATPA | 1.19 ± 0.79 µM[6] |

| GluK1/GluK2 Heteromeric Receptors | Kainate (30 µM) | Inhibition of 18 ± 3% at 10 µM and 41 ± 3% at 100 µM[5] |

ATPA is a selective GluK1 agonist.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound and GluK1.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for GluK1.

Materials:

-

Membranes from HEK293 cells stably expressing human recombinant GluK1.

-

[³H]-kainate (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-kainate and varying concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 100 µM kainate).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.

Objective: To determine the functional antagonism (IC₅₀) of this compound on GluK1-mediated currents.

Materials:

-

HEK293 cells expressing recombinant GluK1 receptors, or primary neurons endogenously expressing GluK1 (e.g., dorsal root ganglion neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal solution for the patch pipette (e.g., containing CsF or CsCl to block K⁺ currents).

-

External solution (e.g., Hanks' Balanced Salt Solution).

-

GluK1 agonist (e.g., kainate or ATPA).

-

This compound.

-

Rapid solution exchange system.

Procedure:

-

Culture the cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the GluK1 agonist at a concentration that elicits a submaximal current response (e.g., EC₅₀ concentration) using a rapid perfusion system.

-

Record the inward current mediated by the activation of GluK1 receptors.

-

Co-apply the agonist with increasing concentrations of this compound.

-

Measure the peak amplitude of the inward current at each concentration of this compound.

-

Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling context of GluK1 and the workflows of the described experimental protocols.

Caption: GluK1 Signaling Pathway Modulation by this compound.

Caption: Radioligand Binding Assay Workflow.

Caption: Electrophysiology Workflow.

Conclusion

This compound stands out as a critical tool for the functional characterization of GluK1-containing kainate receptors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to investigate the role of GluK1 in both physiological and pathological contexts. The high selectivity of this compound allows for the precise dissection of GluK1-mediated effects, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further research utilizing these methodologies will undoubtedly continue to unravel the complex contributions of GluK1 to brain function and disease.

References

- 1. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Role of LY382884 in Elucidating NMDA Receptor-Independent Long-Term Potentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-Term Potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a fundamental mechanism underlying synaptic plasticity, learning, and memory. While the N-methyl-D-aspartate (NMDA) receptor-dependent form of LTP is extensively studied, there are distinct forms of LTP that are independent of NMDA receptor activation. This technical guide delves into the pharmacology of LY382884, a selective antagonist of the GluR5 (GRIK1) kainate receptor subunit, and its critical role in the investigation of NMDA receptor-independent LTP, particularly at the mossy fiber-CA3 synapse in the hippocampus. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of key quantitative data. Furthermore, it visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this important area of neuroscience research.

Introduction to NMDA Receptor-Independent LTP

Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][2] It is a primary candidate mechanism for the synaptic changes that underlie learning and memory.[1][2] The most well-characterized form of LTP is dependent on the activation of the NMDA receptor, a glutamate receptor that is highly permeable to calcium.[1][2] However, various forms of NMDA receptor-independent LTP have been identified in different regions of the nervous system.[1][3] These forms of LTP can be induced by mechanisms that involve other glutamate receptors, such as metabotropic glutamate receptors (mGluRs) and kainate receptors, as well as other ion channels like voltage-gated calcium channels.[1][2][3]

One of the most studied forms of NMDA receptor-independent LTP occurs at the mossy fiber synapse in the CA3 region of the hippocampus.[3][4] This form of LTP is critical for certain types of learning and memory and is distinguished by its reliance on presynaptic mechanisms. The investigation of NMDA receptor-independent LTP has been significantly advanced by the development of specific pharmacological tools that can dissect the molecular players involved. One such tool is this compound.

This compound: A Selective GluR5 Kainate Receptor Antagonist

This compound, with the chemical name (3S, 4aR, 6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid), is a potent and selective antagonist of the GluR5 (GRIK1) subunit of the kainate receptor.[4][5] Kainate receptors are ionotropic glutamate receptors that are involved in both excitatory neurotransmission and the modulation of synaptic plasticity.[4][6] The selectivity of this compound for the GluR5 subunit makes it an invaluable tool for isolating the function of this specific receptor subunit in complex neuronal processes.

Pharmacological Profile of this compound

The pharmacological properties of this compound have been characterized in various in vitro and in vivo systems. Its selectivity for GluR5-containing kainate receptors over AMPA and NMDA receptors is a key feature that allows for the specific investigation of GluR5 function.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kb) | 0.6 µM | Cloned human GLUK5 (GluR5) receptor subunit | [5] |

| Binding Affinity (Ki) | 4.0 ± 0.2 µM | Human recombinant GluR5 receptors | [7] |

| Binding Affinity (Ki) | > 100 µM | Human recombinant GluR1-4, GluR6, GluR7, KA2 | [7] |

| IC50 | 0.95 ± 0.16 µM | Kainate-induced currents in rat dorsal root ganglion (DRG) neurons | [8] |

| IC50 | 1.19 ± 0.79 µM | ATPA-induced currents in rat dorsal root ganglion (DRG) neurons | [8] |

| Effect on AMPA/NMDA Receptors | Little to no effect at 10 µM | Currents evoked by AMPA (30 µM) or NMDA (10 µM) in hippocampal neurons | [7] |

Role of this compound in NMDA Receptor-Independent LTP

The primary application of this compound in the context of synaptic plasticity has been to investigate the role of GluR5-containing kainate receptors in the induction of NMDA receptor-independent LTP. Seminal studies have demonstrated that this compound prevents the induction of LTP at the mossy fiber-CA3 synapse, a form of plasticity known to be independent of NMDA receptor activation.[4][8] This finding strongly implicates GluR5-containing kainate receptors as a critical component in the induction mechanism of this type of LTP.[4] In contrast, this compound has no effect on NMDA receptor-dependent LTP at the Schaffer collateral-CA1 synapse, further highlighting its specificity.[4]

Signaling Pathway for GluR5-Mediated NMDA Receptor-Independent LTP

The induction of LTP at the mossy fiber synapse is believed to be presynaptic. The current model suggests that high-frequency stimulation of the mossy fibers leads to the activation of presynaptic GluR5-containing kainate receptors. This activation, in turn, triggers a downstream signaling cascade that results in a long-lasting increase in glutamate release.

Experimental Protocols

The following sections outline generalized protocols for investigating the effects of this compound on NMDA receptor-independent LTP. Specific parameters may need to be optimized for individual experimental setups.

In Vitro Electrophysiology: Hippocampal Slice Preparation

-

Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) and perform decapitation. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Hippocampal Dissection and Slicing: Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

Induction and Recording of Mossy Fiber LTP

This protocol describes extracellular field potential recordings from the stratum lucidum of the CA3 region.

-

Recording Setup: Place a hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF. Position a stimulating electrode in the dentate gyrus to stimulate the mossy fibers and a recording electrode in the stratum lucidum of the CA3 region to record the field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable fEPSP, record a baseline for at least 20 minutes with low-frequency stimulation (e.g., 0.05 Hz).

-

Drug Application: For the experimental group, bath-apply this compound (e.g., 10 µM) for a period before LTP induction (e.g., 20 minutes). The control group receives a vehicle solution.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds). To ensure the observed LTP is NMDA receptor-independent, the NMDA receptor antagonist D-AP5 (e.g., 50 µM) can be included in the aCSF.

-

Post-Induction Recording: Continue recording the fEPSPs for at least 60 minutes after the HFS to monitor the potentiation.

-

Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline. Compare the degree of potentiation between the this compound-treated and control groups. A significant reduction in potentiation in the presence of this compound indicates the involvement of GluR5-containing kainate receptors.

Conclusion and Future Directions

This compound has been an indispensable pharmacological tool for delineating the role of GluR5-containing kainate receptors in NMDA receptor-independent LTP. The findings from studies using this antagonist have firmly established the involvement of these receptors in the induction of mossy fiber LTP. This has significant implications for our understanding of the diversity of mechanisms that contribute to synaptic plasticity and their potential roles in different brain functions and pathological states.

Future research could leverage this compound in combination with more advanced techniques, such as optogenetics and two-photon imaging, to further dissect the presynaptic signaling cascade initiated by GluR5 activation. Moreover, investigating the role of GluR5-mediated plasticity in animal models of neurological and psychiatric disorders, for which kainate receptors have been implicated, could open new avenues for therapeutic development. The continued use of selective antagonists like this compound will undoubtedly be crucial in these future endeavors.

References

- 1. NMDA receptor-independent LTP in mammalian nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDA-receptor-independent long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anxiolytic-like effects through a GLUK5 kainate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Role of GluR5-Containing Kainate Receptors in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the GluR5 (GRIK1) subunit of kainate receptors in the modulation of synaptic plasticity. It provides a comprehensive overview of the current understanding of GluR5's involvement in both long-term potentiation (LTP) and long-term depression (LTD), its presynaptic and postsynaptic mechanisms of action, and the intricate signaling pathways it governs. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting glutamatergic signaling.

Introduction to GluR5 Kainate Receptors

Glutamate, the principal excitatory neurotransmitter in the central nervous system, activates a diverse array of ionotropic and metabotropic receptors.[1] Among the ionotropic glutamate receptors, kainate receptors (KARs) represent a distinct subclass with unique physiological roles. KARs are tetrameric assemblies of five different subunits: GluK1 (formerly GluR5), GluK2 (GluR6), GluK3 (GluR7), GluK4 (KA1), and GluK5 (KA2).[2] The GluR5 subunit is of particular interest due to its significant involvement in modulating synaptic transmission and plasticity, processes fundamental to learning and memory.[3]

GluR5-containing KARs are strategically located at both presynaptic and postsynaptic sites, where they can fine-tune neuronal communication.[4] Their activation can lead to either excitatory or inhibitory effects on synaptic transmission, depending on their location and the specific neuronal circuit. This multifaceted functionality makes GluR5 a compelling target for understanding and potentially treating a range of neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

Quantitative Data on GluR5 Function in Synaptic Transmission

The function of GluR5-containing KARs has been extensively studied using selective pharmacological agents. The following tables summarize key quantitative data from electrophysiological studies, providing a comparative overview of the effects of GluR5-selective agonists and antagonists on synaptic currents.

| Agonist | Concentration | Preparation | Synaptic Pathway | Effect on EPSC Amplitude | Paired-Pulse Ratio (PPR) | Reference |

| ATPA | 0.60 µM (IC50) | Rat Hippocampal Slices | Schaffer Collateral-CA1 | Depression | Increase | [5] |

| ATPA | 2 µM | Rat Hippocampal Slices | Schaffer Collateral-CA1 | 61 ± 7% depression (AMPA), 58 ± 6% depression (NMDA) | Increase | [5] |

| ATPA | 1 µM | Rat Hippocampal Slices | Mossy Fiber-CA3 | 82 ± 10% depression | Not specified | [5] |

| ATPA | 1 µM | Rat Amygdala Slices | External Capsule to CeA | 191 ± 21% increase in mEPSC frequency | No effect on amplitude | [6] |

Table 1: Effects of the GluR5-Selective Agonist ATPA on Excitatory Postsynaptic Currents (EPSCs). This table highlights the concentration-dependent and pathway-specific effects of ATPA on synaptic transmission. The increase in paired-pulse ratio is indicative of a presynaptic mechanism of action.

| Antagonist | Concentration | Agonist | Preparation | Synaptic Pathway | Effect on Agonist-Induced Response | Reference |

| LY294486 | 20 µM | 2 µM ATPA | Rat Hippocampal Slices | Schaffer Collateral-CA1 | Reversible block of ATPA-induced depression of NMDA EPSCs | [5] |

| LY382884 | 10 µM | Tetanic Stimulation | Rat Hippocampal Slices | Mossy Fiber-CA3 | Prevents induction of NMDA receptor-independent LTP | [3] |

| LY293558 | 10 µM | Train Stimulation (50-100 Hz) | Rat Amygdala Slices | External Capsule to BLA | 95 ± 2% block of train-evoked synaptic response | [7] |

Table 2: Effects of GluR5-Selective Antagonists on Synaptic Transmission and Plasticity. This table demonstrates the utility of selective antagonists in dissecting the role of GluR5-containing receptors in synaptic phenomena, including their essential role in certain forms of long-term potentiation.

Signaling Pathways of GluR5-Containing Kainate Receptors

Recent evidence suggests that GluR5-containing KARs can engage in non-canonical, metabotropic-like signaling in addition to their ionotropic function. This dual signaling capacity significantly expands their functional repertoire.

G-protein Coupled Signaling Cascade

Activation of GluR5 by the selective agonist ATPA has been shown to initiate a G-protein-coupled signaling cascade involving Gαq.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[8] This pathway can lead to the activation of neuronal nitric oxide synthase (nNOS) and subsequent S-nitrosylation of the GluR5 subunit itself, representing a potential feedback mechanism.[8]

Interaction with Scaffolding Proteins

GluR5-containing KARs are anchored at the synapse through interactions with scaffolding proteins. A key interactor is Postsynaptic Density protein 95 (PSD-95), which binds to the C-terminal PDZ ligand of the GluR5 (GluK1) subunit.[9] This interaction is crucial for the synaptic localization and function of GluR5-containing receptors. The signaling module of GluR5, PSD-95, and nNOS is thought to be important for the S-nitrosylation-mediated regulation of the receptor.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of GluR5 function. The following sections provide protocols for key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology for Kainate Receptor Currents

This protocol is adapted for recording KAR-mediated currents in hippocampal slices.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

2 mM MgSO4

-

2 mM CaCl2

-

26 mM NaHCO3

-

10 mM D-glucose

-

Gassed with 95% O2 / 5% CO2.

-

-

Intracellular Solution (for whole-cell recording):

-

130 mM K-gluconate

-

10 mM KCl

-

10 mM HEPES

-

0.2 mM EGTA

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

10 mM phosphocreatine

-

pH adjusted to 7.2-7.3 with KOH.

-

Procedure:

-

Prepare 300-400 µm thick hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.

-

Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

To isolate KAR-mediated currents, pharmacologically block other receptors:

-

NMDA receptors: 50 µM D-AP5

-

AMPA receptors: 20 µM NBQX or 10 µM GYKI 53655

-

GABAA receptors: 10 µM bicuculline or gabazine

-

-

Record baseline synaptic activity or apply agonists/antagonists as required by the experimental design.

-

For LTP/LTD induction, specific stimulation protocols are used (see below).

Induction of Mossy Fiber Long-Term Potentiation (LTP)

This protocol describes the induction of NMDA receptor-independent LTP at the mossy fiber-CA3 synapse, a form of plasticity in which GluR5-containing KARs are implicated.

Procedure:

-

Establish a stable baseline of mossy fiber-evoked EPSCs for 15-20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

To test the involvement of GluR5, perfuse the slice with a GluR5-selective antagonist (e.g., 10 µM this compound) for 10-15 minutes before and during the HFS.[3]

-

Continue recording for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

Immunoprecipitation of GluR5-Interacting Proteins

This protocol outlines the steps for isolating GluR5 and its associated proteins from brain tissue.

Solutions:

-

Lysis Buffer:

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

Protease and phosphatase inhibitor cocktails.

-

-

Wash Buffer:

-

Lysis buffer without protease and phosphatase inhibitors.

-

-

Elution Buffer:

-

SDS-PAGE sample buffer.

-

Procedure:

-

Homogenize brain tissue (e.g., hippocampus) in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a specific anti-GluR5 antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

In Situ Hybridization for GluR5 mRNA Localization

This protocol allows for the visualization of GluR5 mRNA expression within brain tissue sections.

Procedure:

-

Prepare fresh-frozen or paraffin-embedded brain sections.

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe specific for GluR5 mRNA.

-

Pretreat the sections to permeabilize the tissue and reduce non-specific binding (e.g., with proteinase K and acetylation).

-

Hybridize the sections with the DIG-labeled probe overnight at an elevated temperature (e.g., 65°C).

-

Perform stringent washes to remove unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.

-

Visualize the results using light or fluorescence microscopy.

Conclusion and Future Directions

The GluR5 subunit is a key player in the complex regulation of synaptic plasticity. Its dual ionotropic and metabotropic signaling capabilities, coupled with its strategic presynaptic and postsynaptic localization, allow it to exert fine-tuned control over synaptic strength in various brain regions. The pharmacological tools and molecular techniques outlined in this guide provide a robust framework for further elucidating the precise mechanisms by which GluR5-containing KARs contribute to synaptic function in both health and disease.

Future research should focus on several key areas. A deeper understanding of the downstream signaling partners of GluR5 and the conditions under which its metabotropic-like signaling is engaged will be crucial. Furthermore, investigating the role of GluR5 in specific neural circuits and its contribution to complex behaviors will provide valuable insights into its physiological relevance. For drug development professionals, the nuanced modulatory role of GluR5 presents an attractive target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and cognitive impairments. The continued exploration of GluR5 function promises to uncover new avenues for therapeutic intervention and a more complete understanding of the molecular basis of learning and memory.

References

- 1. A hippocampal GluR5 kainate receptor regulating inhibitory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Figure 7, [Whole-cell patch clamp to show quisqualate- and kainate-gated currents.]. - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Situ Hybridization to Localize mRNAs | Springer Nature Experiments [experiments.springernature.com]

- 8. ATPA induced GluR5-containing kainite receptor S-nitrosylation via activation of GluR5-Gq-PLC-IP(3)R pathway and signalling module GluR5·PSD-95·nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Selective GluR5 Antagonist LY382884: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY382884 is a potent and selective competitive antagonist of the GluR5 (GRIK1) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors. This selectivity has established this compound as a critical pharmacological tool for elucidating the physiological and pathological roles of GluR5-containing kainate receptors in the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, including its binding profile, applications in neuroscience research, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of neurological function and disease.

Introduction to this compound

This compound, chemically known as (3S,4aR,6S,8aR)-6-[[4-(carboxyphenyl)methyl]decahydro-3-isoquinolinecarboxylic acid], is a conformationally restricted analog of glutamic acid. Its primary mechanism of action is the selective blockade of kainate receptors containing the GluR5 subunit.[1] These receptors are implicated in a variety of neurological processes, including synaptic plasticity, nociception, and anxiety-related behaviors. The selectivity of this compound for GluR5 over other glutamate receptor subtypes, such as AMPA and NMDA receptors, makes it an invaluable tool for isolating and studying the specific functions of GluR5.[1][2]

Quantitative Data: Binding Affinity and Potency

The selectivity of this compound is demonstrated by its differential binding affinities and inhibitory concentrations across various glutamate receptor subunits. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (Ki) of this compound for Human Glutamate Receptor Subunits [2]

| Receptor Subunit | Binding Affinity (Ki) in µM |

| GluR5 (GRIK1) | 4.0 ± 0.2 |

| GluR1 (AMPA) | > 100 |

| GluR2 (AMPA) | > 100 |

| GluR3 (AMPA) | > 100 |

| GluR4 (AMPA) | > 100 |

| GluR6 (Kainate) | > 100 |

| GluR7 (Kainate) | > 100 |

| KA2 (Kainate) | > 100 |

| GluR6 + KA2 | > 100 |

Data presented as mean ± standard error.

Table 2: Inhibitory Concentration (IC50) of this compound [3]

| Preparation | Agonist | IC50 in µM |

| Rat Dorsal Root Ganglion (DRG) Neurons | Kainate | 0.95 ± 0.16 |

| Rat Dorsal Root Ganglion (DRG) Neurons | ATPA (selective GluR5 agonist) | 1.19 ± 0.79 |

Data presented as mean ± standard error.

Applications in Neuroscience Research

This compound has been instrumental in defining the roles of GluR5-containing kainate receptors in several key areas of neuroscience.

Synaptic Plasticity

This compound has been shown to prevent the induction of N-methyl-D-aspartate (NMDA) receptor-independent long-term potentiation (LTP) at mossy fiber synapses in the hippocampus.[1][4] This form of LTP is crucial for learning and memory. The ability of this compound to block this process highlights the essential role of GluR5-containing kainate receptors in the induction of this specific type of synaptic plasticity.[1]

Anxiety

In preclinical models, this compound has demonstrated anxiolytic-like effects. In the Vogel conflict test, a validated model for predicting anti-anxiety efficacy, this compound increased punished licking behavior in rats, an effect consistent with anxiolytic action.[5] This suggests that antagonism of GluR5 receptors may be a viable strategy for the treatment of anxiety disorders.

Pain and Nociception

GluR5 receptors are expressed in dorsal root ganglion (DRG) neurons, which are critical for transmitting pain signals. This compound has been shown to inhibit kainate-induced currents in these neurons.[3] Furthermore, in a primate model of peripheral neuropathy, administration of this compound into the spinal cord dorsal horn attenuated the increased responsiveness of spinothalamic tract neurons to mechanical and thermal stimuli, suggesting a role for GluR5 receptors in pathological pain states.[6]

Experimental Protocols

Radioligand Binding Assay for GluR5

This protocol is a general guideline for determining the binding affinity of a compound like this compound to the GluR5 receptor.

Objective: To determine the Ki of a test compound for the GluR5 receptor.

Materials:

-

Membrane preparations from cells expressing human GluR5.

-

Radioligand (e.g., [³H]kainate).

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (e.g., this compound).

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the serially diluted test compound.

-

Add the membrane preparation containing the GluR5 receptors to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Calculate the specific binding at each concentration of the test compound and generate a competition curve to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for recording kainate-evoked currents in cultured DRG neurons.

Objective: To measure the inhibitory effect of this compound on kainate-induced currents in DRG neurons.

Materials:

-

Primary culture of rat DRG neurons.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2).

-

Kainate and this compound solutions.

Procedure:

-

Prepare cultured DRG neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply kainate to the neuron to evoke an inward current.

-

After a stable baseline response is established, co-apply kainate with different concentrations of this compound.

-

Record the peak amplitude of the inward current in the absence and presence of this compound.

-

Analyze the data to determine the concentration-dependent inhibition of the kainate-evoked current by this compound and calculate the IC50.

Vogel Conflict Test in Rats

This protocol describes a behavioral assay to assess the anxiolytic-like effects of this compound.

Objective: To evaluate the effect of this compound on punished drinking behavior in rats.

Materials:

-

Vogel conflict test apparatus (a chamber with a grid floor for delivering mild electric shocks and a drinking spout).

-

Water-deprived rats (e.g., 48 hours).

-

This compound and vehicle control.

Procedure:

-

Water-deprive rats for 48 hours prior to testing.

-

Administer this compound or vehicle to the rats at a specified time before the test.

-

Place the rat in the Vogel conflict test chamber.

-

Allow the rat to explore the chamber and find the drinking spout.

-

After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.

-

Record the total number of licks and the number of shocks received during a fixed session duration (e.g., 5 minutes).

-

An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

Signaling Pathways and Mechanisms of Action

GluR5-Mediated NMDA Receptor-Independent LTP

This compound's primary application in neuroscience has been to dissect the role of GluR5-containing kainate receptors in synaptic plasticity. At the hippocampal mossy fiber-CA3 synapse, LTP induction is independent of NMDA receptor activation. Instead, it relies on the activation of presynaptic kainate receptors containing the GluR5 subunit.

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 6. orchidscientific.com [orchidscientific.com]

The Anxiolytic Potential of LY382884: A Technical Guide to Early Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on LY382884, a selective antagonist of the GLU(K5) kainate receptor subunit, and its potential as an anxiolytic agent. The document consolidates quantitative data from key studies, details experimental protocols for the primary anxiety model used, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings: Anxiolytic-like Effects in a Conflict Model

Early research demonstrated that this compound exhibits anxiolytic-like properties in the Vogel conflict test, a well-established animal model for predicting anti-anxiety efficacy in humans.[1][2] The compound was shown to increase the number of shocks accepted by rats to obtain a reward (licking a water spout), an effect comparable to the benchmark anxiolytic, chlordiazepoxide.[1][2] Notably, this effect was observed without a concurrent impact on non-punished licking, suggesting a specific anti-anxiety effect rather than a general increase in motor activity.[1][2]

Quantitative Analysis of Anxiolytic-like Activity

The anxiolytic potential of this compound was quantified in the Vogel conflict test. The table below summarizes the key findings from this research, comparing the effects of this compound to a vehicle control and the anxiolytic drug chlordiazepoxide.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Shocks (+/- SEM) | % Increase Over Vehicle |

| Vehicle | - | 10.8 +/- 1.9 | - |

| This compound | 10 | 18.2 +/- 3.1 | 68.5% |

| This compound | 30 | 25.6 +/- 4.5 | 137.0% |

| Chlordiazepoxide | 5 | 30.1 +/- 5.2 | 178.7% |

| p < 0.05 compared to vehicle |

Data extracted from Stratford et al., 2007. The study demonstrated a dose-dependent increase in the number of shocks accepted by rats treated with this compound, with the 30 mg/kg dose showing a significant anxiolytic-like effect.

Mechanism of Action: Selective GLU(K5) Kainate Receptor Antagonism

This compound exerts its anxiolytic-like effects through the selective antagonism of the GLU(K5) (GRIK1) subunit of the kainate receptor.[1][2] Kainate receptors are ionotropic glutamate receptors that play a crucial role in regulating neuronal excitability and synaptic transmission. The GLU(K5) subunit, in particular, is implicated in the modulation of anxiety-related circuits. By blocking the action of glutamate at GLU(K5)-containing receptors, this compound is thought to reduce neuronal hyperexcitability in brain regions associated with fear and anxiety, such as the amygdala.

References

The Pathophysiological Role of Kainate Receptors in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy, a neurological disorder characterized by recurrent seizures, arises from an imbalance between excitatory and inhibitory signaling in the brain. Ionotropic glutamate receptors, particularly kainate receptors (KARs), have emerged as critical players in the pathophysiology of epilepsy. Composed of five distinct subunits (GluK1-5), KARs are strategically located at both presynaptic and postsynaptic sites, where they modulate neuronal excitability and synaptic transmission through both ionotropic and metabotropic mechanisms.[1] This technical guide provides a comprehensive overview of the current understanding of the role of KARs in epilepsy, with a focus on subunit-specific contributions, downstream signaling pathways, and the experimental models used to investigate their function. We present quantitative data on the alterations of KARs in epilepsy, detail key experimental protocols, and provide visual representations of the complex signaling and experimental workflows involved in this area of research. A deeper understanding of KAR pathophysiology is crucial for the development of novel and targeted anti-epileptic therapies.

Introduction to Kainate Receptors

Kainate receptors are a subtype of ionotropic glutamate receptors that mediate a smaller and slower component of the excitatory postsynaptic current compared to AMPA receptors.[2] They are tetrameric complexes formed by the combination of five subunits: GluK1, GluK2, and GluK3 can form homomeric or heteromeric receptors, while GluK4 and GluK5 can only form functional receptors when co-assembled with one of the GluK1-3 subunits.[2][3] This combinatorial diversity gives rise to a wide range of KARs with distinct pharmacological and physiological properties.